molecular formula C12H16N2O B2864954 N-(1H-indol-4-ylmethyl)-2-methoxyethanamine CAS No. 944896-86-0

N-(1H-indol-4-ylmethyl)-2-methoxyethanamine

Cat. No. B2864954
CAS RN: 944896-86-0
M. Wt: 204.273
InChI Key: XZODZOZILSMJFT-UHFFFAOYSA-N
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Description

Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities . They are found in many important synthetic drug molecules and have shown potential in the treatment of various diseases .


Synthesis Analysis

The synthesis of indole derivatives often involves the creation of a bicyclic heterocyclic structure, which contains a benzene ring fused to a pyrrole ring . The specific synthesis process can vary greatly depending on the desired indole derivative .


Molecular Structure Analysis

The indole structure is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is prevalent in many biologically active compounds .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, largely due to the reactivity of the indole ring system . Electrophilic substitution is common due to the presence of π-electrons .


Physical And Chemical Properties Analysis

Indole compounds are typically crystalline and colorless with a distinct odor . They are known for their stability and aromaticity, conferred by the delocalization of π-electrons across the molecule .

Scientific Research Applications

Antioxidant and Protective Roles

Melatonin (N-acetyl-5-methoxytryptamine) , a structurally related indoleamine, demonstrates significant antioxidative properties and protective effects against oxidative stress in various biological contexts. Its ability to scavenge reactive oxygen and nitrogen species, mitigate mitochondrial malfunction, and protect against cellular and tissue damage underscores the potential therapeutic applications of indoleamine derivatives in combating oxidative stress-related diseases (León et al., 2005; Reiter et al., 2007) (León et al., 2005) (Reiter et al., 2007).

Plant Growth and Development

Melatonin also plays a role in plant growth and development , acting as a growth-stimulating compound in monocot species and regulating Arabidopsis root system architecture, potentially independent of auxin signaling. This suggests that indoleamines may influence plant physiology in various ways, including root branching and stress responses (Hernández-Ruiz et al., 2005; Pelagio-Flores et al., 2012) (Hernández-Ruiz et al., 2005) (Pelagio-Flores et al., 2012).

Corrosion Inhibition

3-Amino alkylated indoles have been explored for their role in corrosion inhibition, demonstrating how modifications to the indole structure can significantly impact the efficiency of these compounds in protecting metals from corrosion in acidic environments. This highlights the potential industrial applications of indole derivatives in materials science and engineering (Verma et al., 2016) (Verma et al., 2016).

Psychoactive Properties and Metabolism

Research into the metabolism of psychoactive indolealkylamines such as N,N-dimethyltryptamine and 5-methoxy-N,N-dimethyltryptamine, though not directly applicable to N-(1H-indol-4-ylmethyl)-2-methoxyethanamine, sheds light on the complex metabolic pathways and interactions within biological systems that can influence the pharmacological and toxicological profiles of these compounds. Understanding these processes is crucial for developing safe and effective therapeutic agents (Sitaram et al., 1987; Barker et al., 2012) (Sitaram et al., 1987) (Barker et al., 2012).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological target . For example, some indole derivatives have been found to inhibit tubulin polymerization, which can disrupt cell division and growth .

Safety and Hazards

The safety and hazards associated with indole derivatives can vary greatly depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

Indole derivatives continue to be a focus of research due to their wide range of biological activities. Future research will likely continue to explore the synthesis of new indole derivatives and their potential therapeutic applications .

properties

IUPAC Name

N-(1H-indol-4-ylmethyl)-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-15-8-7-13-9-10-3-2-4-12-11(10)5-6-14-12/h2-6,13-14H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZODZOZILSMJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C2C=CNC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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